N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Fluorescent Probe Technique for Binding Studies
The compound N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a fluorescent probe with properties somewhat analogous to the compound of interest, demonstrates minimal fluorescence in water but fluoresces strongly when bound to protein. This characteristic facilitates the indirect measurement of binding interactions, such as those between p-hydroxybenzoic acid esters (parabens) and bovine serum albumin, indicating that the mechanism of binding could be hydrophobic in nature, with the aromatic ring playing a primary role (Jun et al., 1971).
Fuel Cell Applications
Sulfonated polybenzimidazole, a polymer closely related to the compound of interest, has been prepared through post-sulfonation reactions and used to develop cross-linked membranes for fuel cells. These membranes exhibit improved water stability and oxidative stability without significant changes in proton conductivity, which is crucial for fuel cell performance (Xu et al., 2007).
Antibacterial Activity
Sulfonamide derivatives, including 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides, have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The research highlights the potential of these compounds in developing new antibacterial agents, demonstrating the versatility of sulfonamide-based compounds in pharmaceutical research (Gadad et al., 2000).
Polymer and Material Science
The synthesis of polybenzimidazoles, which share structural similarities with the compound , has been explored for their thermal stability and resistance to hydrolytic and elevated temperature conditions. These polymers have applications in areas requiring materials that can withstand harsh conditions, further showcasing the breadth of research and applications related to benzimidazole and sulfonamide derivatives (Vogel & Marvel, 1961).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage, as well as procedures for dealing with spills or exposure.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-3-4-11(7-10(9)2)18-22(20,21)12-5-6-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGVWNGGVEPQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
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